

detailed protocol for small-scale dibenzyl azelate synthesis

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Compound of Interest

Compound Name: *Dibenzyl azelate*

Cat. No.: *B154685*

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Application Note: Small-Scale Synthesis of Dibenzyl Azelate

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the small-scale laboratory synthesis of **dibenzyl azelate** via Fischer esterification of azelaic acid with benzyl alcohol.

Introduction

Dibenzyl azelate is a diester of azelaic acid and benzyl alcohol. It finds applications as a plasticizer in polymers and may be of interest in pharmaceutical and cosmetic formulations due to the properties of its parent compounds.^[1] This protocol details a straightforward and efficient method for its synthesis on a laboratory scale using Fischer esterification with p-toluenesulfonic acid as a catalyst, a widely used method for ester synthesis. The reaction utilizes a Dean-Stark apparatus to remove water and drive the reaction towards the product.

Reaction Scheme

The overall reaction is the esterification of the two carboxylic acid groups of azelaic acid with two molecules of benzyl alcohol to form **dibenzyl azelate** and water.

Chemical Reaction:

Azelaic Acid + 2 Benzyl Alcohol \rightleftharpoons **Dibenzyl Azelate** + 2 H₂O

Experimental Protocol

Materials and Reagents

Reagent	Molecular Weight (g/mol)	Quantity	Moles (mmol)	Molar Ratio
Azelaic Acid	188.22	1.88 g	10	1
Benzyl Alcohol	108.14	2.38 mL (2.48 g)	23	2.3
p-Toluenesulfonic Acid (p-TSA)	172.20	0.17 g	1	0.1
Toluene	-	50 mL	-	-
Saturated NaHCO ₃ Solution	-	2 x 20 mL	-	-
Brine	-	20 mL	-	-
Anhydrous MgSO ₄	-	~2 g	-	-
Ethanol	-	As needed	-	-
Deionized Water	-	As needed	-	-

Equipment

- 100 mL round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle with a magnetic stirrer

- Separatory funnel (100 mL)
- Rotary evaporator
- Crystallization dish
- Büchner funnel and filter paper
- Standard laboratory glassware

Synthesis Procedure

- **Reaction Setup:** To a 100 mL round-bottom flask equipped with a magnetic stir bar, add azelaic acid (1.88 g, 10 mmol), benzyl alcohol (2.38 mL, 23 mmol), p-toluenesulfonic acid (0.17 g, 1 mmol), and toluene (50 mL).
- **Azeotropic Reflux:** Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 3-5 hours or until the theoretical amount of water (0.36 mL) is collected.
- **Work-up:**
 - Allow the reaction mixture to cool to room temperature.
 - Transfer the mixture to a 100 mL separatory funnel.
 - Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate (NaHCO_3) solution (caution: CO_2 evolution), another 20 mL of saturated NaHCO_3 solution, and finally with 20 mL of brine.
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO_4).
 - Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

Purification

- Recrystallization:
 - The crude product, a pale yellow oil or solid, is purified by recrystallization.
 - Dissolve the crude product in a minimal amount of hot ethanol.
 - Slowly add deionized water dropwise until the solution becomes cloudy.
 - Gently heat the solution until it becomes clear again.
 - Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.
 - Collect the white crystalline product by vacuum filtration using a Büchner funnel.
 - Wash the crystals with a small amount of cold ethanol/water mixture.
 - Dry the purified **dibenzyl azelate** in a desiccator.

Data Presentation

Compound	Molecular Weight (g/mol)	Mass (g)	Moles (mmol)	Theoretical Yield (g)	Estimated Actual Yield (g)	Estimated Yield (%)
Azelaic Acid	188.22	1.88	10	-	-	-
Dibenzyl Azelate	368.48	-	-	3.68	3.13	85

Note: The estimated actual yield is based on a typical 85% yield for this type of reaction.

Characterization

The identity and purity of the synthesized **dibenzyl azelate** can be confirmed by standard spectroscopic methods.

- ^1H NMR (CDCl_3 , 400 MHz): δ 7.39-7.29 (m, 10H, Ar-H), 5.11 (s, 4H, $-\text{CH}_2\text{-Ar}$), 2.33 (t, $J=7.5$ Hz, 4H, $-\text{O-C(=O)-CH}_2-$), 1.62 (p, $J=7.4$ Hz, 4H, $-\text{O-C(=O)-CH}_2\text{-CH}_2-$), 1.32 (m, 6H, internal $-\text{CH}_2-$).
- ^{13}C NMR (CDCl_3 , 100 MHz): δ 173.3, 136.2, 128.5, 128.1, 128.0, 66.1, 34.1, 28.9, 24.8.
- IR (KBr, cm^{-1}): \sim 3033 (Ar C-H), 2931, 2856 (Aliphatic C-H), 1730 (C=O, ester), 1165 (C-O).

Experimental Workflow

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References

- 1. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
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